

# Introduction: The Imperative for Rigorous Spectroscopic Analysis

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## Compound of Interest

Compound Name: *nonan-3-amine hydrochloride*

CAS No.: 855958-78-0

Cat. No.: B6284638

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**Nonan-3-amine hydrochloride** is a secondary amine salt with potential applications in chemical synthesis and pharmaceutical development. As with any compound intended for precise applications, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive framework for the spectroscopic characterization of **nonan-3-amine hydrochloride**, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

While a complete, published reference dataset for this specific salt is not readily available, this document serves as a predictive and instructional guide based on foundational spectroscopic principles and data from analogous secondary amine hydrochlorides. We will not only present the expected data but also delve into the causality behind the experimental choices and the interpretation of the resulting spectra, empowering researchers to confidently characterize this and similar molecules.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is the cornerstone of small molecule structural elucidation. For an amine hydrochloride, careful selection of solvent and experimental parameters is crucial to observe all relevant nuclei, including the exchangeable ammonium protons.

## Experimental Protocol: NMR Analysis

- Sample Preparation:
  - Dissolve approximately 5-10 mg of **nonan-3-amine hydrochloride** in ~0.6 mL of a deuterated polar aprotic solvent. Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) is highly recommended. Unlike protic solvents (D<sub>2</sub>O, CD<sub>3</sub>OD), DMSO-d<sub>6</sub> slows the rate of proton exchange, allowing for the observation of the N-H protons.[1][2]
  - Ensure the sample is fully dissolved, using gentle vortexing if necessary.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Key Parameters:
    - Spectral Width: 0-12 ppm.
    - Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all protons, especially the potentially broad NH<sub>2</sub><sup>+</sup> signal.
    - Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a standard one-dimensional proton-decoupled carbon spectrum.
  - Key Parameters:
    - Spectral Width: 0-180 ppm.
    - Acquisition Time: >1 second.
    - Number of Scans: 1024 or higher, as <sup>13</sup>C has a low natural abundance.[3]
- Structural Confirmation (D<sub>2</sub>O Exchange):
  - After acquiring the initial <sup>1</sup>H NMR spectrum, add 1-2 drops of deuterium oxide (D<sub>2</sub>O) to the NMR tube.

- Shake the tube gently and re-acquire the  $^1\text{H}$  NMR spectrum. The signal corresponding to the acidic  $\text{NH}_2^+$  protons will exchange with deuterium and disappear from the spectrum, providing definitive identification.<sup>[1][4]</sup>

## Predicted $^1\text{H}$ NMR Spectral Data

The protonation of the amine group to form the ammonium salt causes significant deshielding (a downfield shift) of the adjacent protons.

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.5 - 9.5	Broad Singlet (br s)	2H	NH <sub>2</sub> <sup>+</sup>	Acidic protons on the positively charged nitrogen. Signal is often broad due to quadrupolar coupling with <sup>14</sup> N and chemical exchange. Its position is concentration-dependent.
~3.0 - 3.3	Multiplet (m)	1H	CH-NH <sub>2</sub> <sup>+</sup> (CH-3)	Deshielded by the adjacent electron-withdrawing ammonium group.
~1.5 - 1.8	Multiplet (m)	4H	CH <sub>2</sub> -CH(N)-CH <sub>2</sub> (CH <sub>2</sub> -2, CH <sub>2</sub> -4)	Protons alpha to the methine carbon, slightly deshielded.
~1.2 - 1.4	Multiplet (m)	8H	-(CH <sub>2</sub> ) <sub>4</sub> -CH <sub>3</sub> (CH <sub>2</sub> -5,6,7,8)	Overlapping signals of the bulk methylene groups in the alkyl chains.

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~0.8 - 0.9	Triplet (t)	6H	CH <sub>3</sub> (CH <sub>3</sub> -1, CH <sub>3</sub> -9)	Terminal methyl groups, least deshielded protons.
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## Predicted <sup>13</sup>C NMR Spectral Data

The electron-withdrawing effect of the ammonium group also influences the carbon chemical shifts.

Predicted Chemical Shift (δ, ppm)	Assignment	Rationale
~55 - 60	C-3	Carbon directly bonded to the nitrogen is significantly deshielded. <sup>[5]</sup>
~35 - 40	C-4	Methylene carbon adjacent to the C-N center.
~28 - 33	C-2	Methylene carbon adjacent to the C-N center.
~31 - 32	C-7	Methylene carbon in the hexyl chain.
~28 - 29	C-5	Methylene carbon in the hexyl chain.
~22 - 23	C-6	Methylene carbon in the hexyl chain.
~22 - 23	C-8	Methylene carbon in the hexyl chain.
~13 - 14	C-1, C-9	Terminal methyl carbons.

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## Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is exceptionally useful for identifying the presence of the secondary ammonium group, which has highly characteristic absorption bands that are distinct from the free amine.

## Experimental Protocol: IR Analysis

For a solid sample like an amine hydrochloride, the Potassium Bromide (KBr) pellet method is standard.

- Sample Preparation (KBr Pellet):
  - Gently grind ~1-2 mg of the **nonan-3-amine hydrochloride** sample with ~100-200 mg of dry, IR-grade KBr using an agate mortar and pestle.[\[6\]](#)
  - The mixture should be a fine, homogenous powder to minimize scattering of the IR beam.[\[7\]](#)
  - Place the mixture into a pellet die and apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition:
  - Acquire a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and acquire the sample spectrum.
  - Collect the spectrum over a range of 4000-400  $\text{cm}^{-1}$ .

## Predicted IR Spectral Data

The IR spectrum of a secondary amine salt is dominated by the vibrations of the  $\text{NH}_2^+$  group.[\[8\]](#)

Predicted Absorption Range (cm <sup>-1</sup> )	Vibration Type	Assignment	Rationale & Characteristics
3000 - 2700	N-H <sup>+</sup> Stretch	NH <sub>2</sub> <sup>+</sup> Symmetric & Asymmetric Stretch	This is the most prominent feature. A very broad and strong absorption envelope, often with smaller C-H stretching peaks superimposed on it. Its appearance is characteristic of amine salts.[8]
2960 - 2850	C-H Stretch	Alkyl CH <sub>3</sub> and CH <sub>2</sub>	Sharp to medium intensity peaks, often appearing as "shoulders" on the broad N-H <sup>+</sup> stretch.
1620 - 1560	N-H <sup>+</sup> Bend	NH <sub>2</sub> <sup>+</sup> Bending (Scissoring)	A medium to strong, relatively sharp absorption. This band is highly diagnostic for secondary amine salts and helps distinguish them from primary and tertiary amine salts.[8][9]
1470 - 1450	C-H Bend	CH <sub>2</sub> and CH <sub>3</sub> Bending	Medium intensity absorptions typical of alkyl chains.

## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the analyte and, through fragmentation, offers further structural clues. For a pre-charged salt, Electrospray Ionization (ESI) is the method of choice.

## Experimental Protocol: ESI-MS Analysis

- Sample Preparation:
  - Prepare a dilute solution (~10-100 µg/mL) of the sample in a suitable solvent like methanol, acetonitrile, or a water/acetonitrile mixture. A small amount of formic acid may be added to ensure the amine remains protonated, although it is often unnecessary for a pre-formed salt.[\[3\]](#)
- Data Acquisition:
  - Infuse the sample solution into the ESI source.
  - Operate the mass spectrometer in positive ion mode. ESI is a soft ionization technique ideal for polar and pre-charged molecules.[\[10\]](#)
  - Acquire a full scan mass spectrum over a range of m/z 50-500.
- Tandem MS (MS/MS) for Fragmentation:
  - Select the determined molecular ion ( $[M+H]^+$ ) as the precursor ion.
  - Subject the precursor ion to collision-induced dissociation (CID) to generate a fragment ion spectrum, which provides structural information.

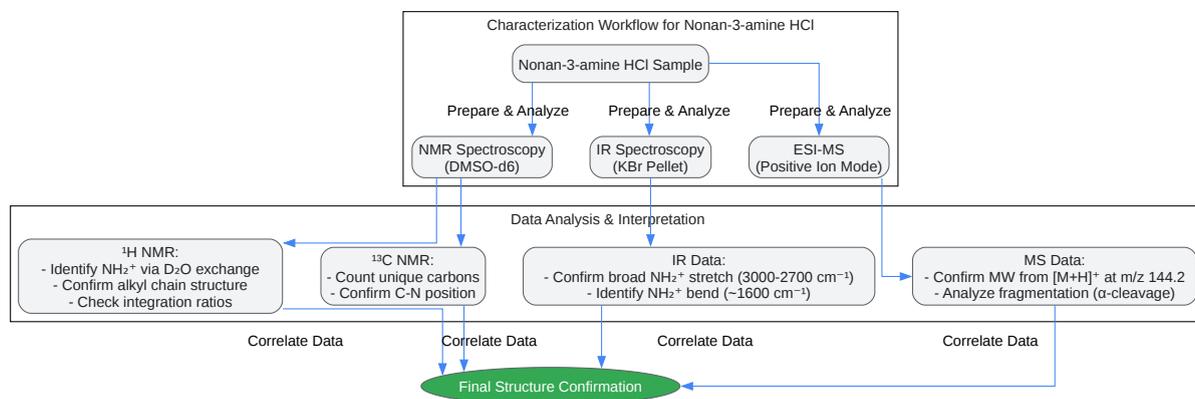
## Predicted Mass Spectral Data

In the ESI source, the hydrochloride salt will dissociate, and the protonated free amine is what will be detected. The molecular formula of nonan-3-amine is  $C_9H_{21}N$ , with a monoisotopic mass of 143.1674 Da.[\[11\]](#)

Predicted m/z	Ion	Rationale
144.1752	$[M+H]^+$	The protonated molecular ion of the free amine ( $C_9H_{22}N^+$ ). This will be the base peak or a very prominent peak in the full scan spectrum.
114.1281	$[M+H - C_2H_6]^+$	Result of $\alpha$ -cleavage (cleavage of the bond adjacent to the C-N bond) with loss of an ethyl radical, followed by H rearrangement. This is a common and diagnostic fragmentation pathway for amines. <a href="#">[12]</a>
86.0968	$[M+H - C_4H_{10}]^+$	Result of $\alpha$ -cleavage with loss of a hexyl radical, a highly characteristic fragmentation for this structure.

## Integrated Spectroscopic Workflow and Data Interpretation

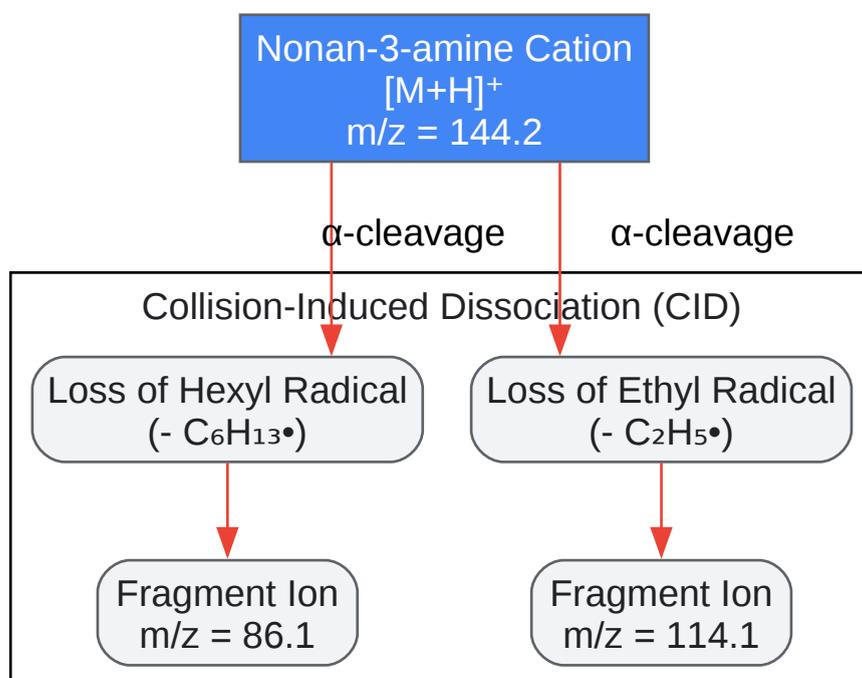
The power of spectroscopic analysis lies in the integration of data from multiple techniques. The following workflow illustrates the logical process for characterizing **nonan-3-amine hydrochloride**.



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Caption: Integrated workflow for the spectroscopic characterization of **nonan-3-amine hydrochloride**.

The fragmentation of the protonated nonan-3-amine in the mass spectrometer is a key structural confirmation step, primarily proceeding through alpha-cleavage.



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Caption: Predicted ESI-MS/MS fragmentation pathway for protonated nonan-3-amine.

## Conclusion

By systematically applying NMR, IR, and MS techniques and understanding the underlying principles governing the spectral behavior of secondary amine salts, researchers can achieve unambiguous characterization of **nonan-3-amine hydrochloride**. This guide provides the necessary protocols, predicted data, and interpretive logic to serve as a robust framework for analysis. The convergence of data—the specific N-H vibrations in the IR, the deshielded protons and carbons adjacent to the nitrogen in NMR, the disappearance of the NH<sub>2</sub><sup>+</sup> signal upon D<sub>2</sub>O exchange, and the characteristic molecular ion and fragmentation pattern in MS—constitutes a self-validating system for confirming the molecule's identity and purity.

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